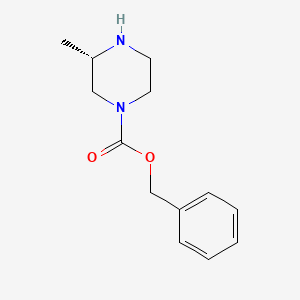![molecular formula C20H18N2OS2 B1312536 7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 857495-79-5](/img/structure/B1312536.png)
7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a mercapto group (–SH), a phenyl group, and a benzothieno[2,3-d]pyrimidin-4(3H)-one group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothieno[2,3-d]pyrimidin-4(3H)-one group, in particular, would contribute to a complex and potentially aromatic ring system .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the functional groups present in the molecule. For example, the mercapto group (–SH) is known to undergo oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a mercapto group could make the compound polar and potentially give it a strong odor .Applications De Recherche Scientifique
Synthesis and Biological Activity
Bioactive Derivative Synthesis : New derivatives of the compound, including 3-amino-2-mercapto-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, have been synthesized and characterized. These compounds have been explored for their anti-inflammatory, CNS depressant, and antimicrobial activities, showing promising biological activities in some cases (Ashalatha et al., 2007).
Antimicrobial Activity : Certain tricyclic compounds synthesized from this chemical, such as 7-(phenylsulfonyl)-N-(phenyl)-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, exhibit significant anti-bacterial and anti-fungal activities. These compounds were synthesized using a method involving piperidin-4-one Hydrochloride and benzenesulfonyl chloride (Mittal et al., 2011).
Analgesic and Anti-inflammatory Agents : Novel compounds synthesized from 7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Some of these compounds, such as AS1, AS2, and AS3, showed potent analgesic and anti-inflammatory activities compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2007).
Chemical Synthesis and Characterization
Efficient Synthesis Techniques : Innovative synthesis methods, such as a sequential aza-Wittig reaction/base-catalyzed cyclization, have been developed for efficiently synthesizing derivatives of 7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These methods contribute to a better understanding of the chemical properties and potential applications of these compounds (Dai et al., 2011).
Structural Characterization : X-ray characterization and molecular structure analysis have been conducted on derivatives of this compound, providing insights into the crystal structure, molecular geometry, and intermolecular interactions. Such studies are crucial for understanding the properties and potential applications of these chemicals (Ziaulla et al., 2012).
Potential Pharmaceutical Applications
Cytotoxic Activity Against Cancer Cells : Certain organotin(IV) complexes derived from similar compounds have been synthesized and characterized, exhibiting strong cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. This suggests potential pharmaceutical applications in cancer treatment (Shpakovsky et al., 2012).
COX Inhibitor Activity : Derivatives containing the related [1]Benzothieno[3, 2‐d]pyrimidin‐4‐one system have been synthesized and tested as inhibitors of COX-1 and COX-2 activities in human whole blood. This research is vital for developing new pharmaceuticals targeting inflammation and related diseases (Santagati et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
7-tert-butyl-3-phenyl-2-sulfanylidene-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-20(2,3)12-9-10-14-15(11-12)25-17-16(14)18(23)22(19(24)21-17)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBBMRTQHNRFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121134 |
Source


|
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
857495-79-5 |
Source


|
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857495-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B1312454.png)
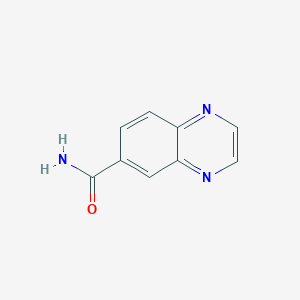
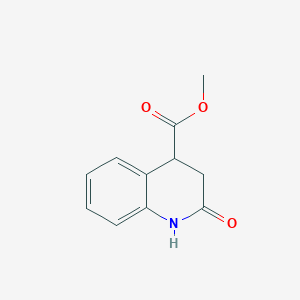
![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)

![1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one](/img/structure/B1312468.png)

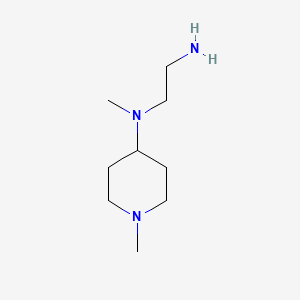
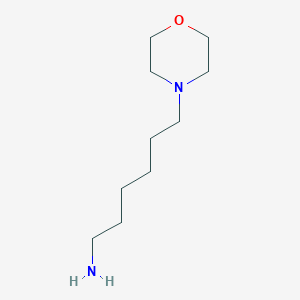
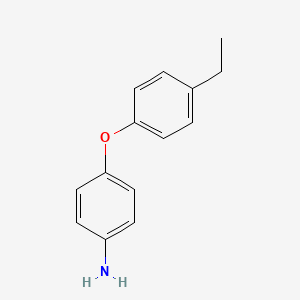
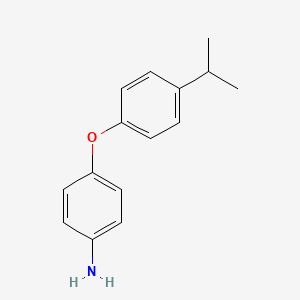
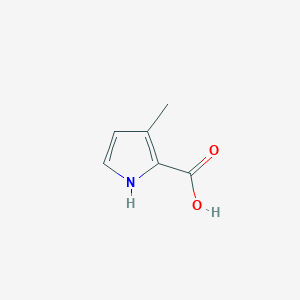
![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)
